4-Cyclopropoxy-2-(trifluoromethyl)pyridine
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Overview
Description
4-Cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-(trifluoromethyl)pyridine involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopropoxy group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted pyridines and cyclopropoxy derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the cyclopropoxy group can enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Cyclopropoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as 4-(trifluoromethyl)pyridine and 2-fluoro-4-(trifluoromethyl)pyridine . While these compounds share the trifluoromethyl group, the presence of the cyclopropoxy group in this compound provides unique steric and electronic properties, making it distinct in terms of reactivity and application potential.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications. Continued research and development are likely to uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8-5-7(3-4-13-8)14-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
BDBSVMFDERZTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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